Cas no 728862-98-4 (hexahydro-1,3dioxolo4,5-cpyrrole)

hexahydro-1,3dioxolo4,5-cpyrrole 化学的及び物理的性質
名前と識別子
-
- SCHEMBL1188886
- HEXAHYDRO-[1,3]DIOXOLO[4,5-C]PYRROLE
- AKOS006380031
- 728862-98-4
- EN300-1709209
- 4H-1,3-Dioxolo[4,5-c]pyrrole, tetrahydro-
- hexahydro-1,3dioxolo4,5-cpyrrole
-
- インチ: 1S/C5H9NO2/c1-4-5(2-6-1)8-3-7-4/h4-6H,1-3H2
- InChIKey: MDBOZMACAZGNHS-UHFFFAOYSA-N
- ほほえんだ: O1COC2CNCC12
計算された属性
- せいみつぶんしりょう: 115.063328530g/mol
- どういたいしつりょう: 115.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 86.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- 密度みつど: 1.139±0.06 g/cm3(Predicted)
- ふってん: 182.0±20.0 °C(Predicted)
- 酸性度係数(pKa): 9.17±0.20(Predicted)
hexahydro-1,3dioxolo4,5-cpyrrole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1709209-2.5g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 2.5g |
$2660.0 | 2023-09-20 | ||
Enamine | EN300-1709209-5.0g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 5g |
$3935.0 | 2023-06-04 | ||
Enamine | EN300-1709209-1g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1709209-10g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 10g |
$5837.0 | 2023-09-20 | ||
Enamine | EN300-1709209-0.25g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 0.25g |
$1249.0 | 2023-09-20 | ||
Enamine | EN300-1709209-0.1g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 0.1g |
$1195.0 | 2023-09-20 | ||
Enamine | EN300-1709209-1.0g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 1g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-1709209-10.0g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 10g |
$5837.0 | 2023-06-04 | ||
Enamine | EN300-1709209-0.05g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 0.05g |
$1140.0 | 2023-09-20 | ||
Enamine | EN300-1709209-0.5g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 0.5g |
$1302.0 | 2023-09-20 |
hexahydro-1,3dioxolo4,5-cpyrrole 関連文献
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
hexahydro-1,3dioxolo4,5-cpyrroleに関する追加情報
Chemical Profile of Hexahydro-1,3-dioxolo[4,5-cpyrrole] (CAS No. 728862-98-4)
Hexahydro-1,3-dioxolo[4,5-cpyrrole], identified by the chemical identifier CAS No. 728862-98-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This bicyclic heterocyclic structure combines a pyrrole ring fused with a dioxolane moiety, embedded within a saturated six-membered hydrocarbon core. The unique arrangement of these functional groups imparts distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents. The compound's stability and reactivity profile, coupled with its ability to interact with biological targets, have positioned it as a subject of extensive research in synthetic organic chemistry and drug discovery.
The synthesis of hexahydro-1,3-dioxolo[4,5-cpyrrole] involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps often include cyclization reactions that establish the core bicyclic framework, followed by functional group manipulations to introduce or modify specific substituents. Advances in catalytic processes have enabled more efficient and selective routes to this compound, reducing the reliance on harsh conditions or hazardous reagents. These improvements not only enhance the scalability of production but also align with the growing emphasis on green chemistry principles within the pharmaceutical industry.
In recent years, hexahydro-1,3-dioxolo[4,5-cpyrrole] has garnered attention for its potential applications in medicinal chemistry. The compound's structural motif is reminiscent of several biologically active molecules, suggesting that derivatives of this scaffold may exhibit pharmacological properties relevant to various therapeutic areas. Preliminary studies have explored its interactions with enzymes and receptors involved in metabolic pathways, inflammation, and neurodegeneration. The presence of both hydrophobic and polar regions in its structure allows for versatile derivatization strategies, enabling researchers to fine-tune its binding affinity and selectivity for specific targets.
One particularly intriguing aspect of hexahydro-1,3-dioxolo[4,5-cpyrrole] is its potential as a ligand for metal ions in coordination chemistry. The oxygen-rich environment provided by the dioxolane and pyrrole rings creates multiple coordination sites suitable for binding transition metals such as copper or zinc. Such metal complexes have shown promise in various applications, including catalysis and bioimaging. By incorporating metal ions into the hexahydro-1,3-dioxolo[4,5-cpyrrole] framework, researchers can exploit these interactions to develop novel materials with enhanced functionality.
Computational studies have played a pivotal role in understanding the molecular behavior of hexahydro-1,3-dioxolo[4,5-cpyrrole]. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its conformational landscape and electronic properties. These computational tools allow chemists to predict how the compound might behave in different environments and how modifications to its structure could influence its biological activity. Such predictions are invaluable for guiding experimental efforts and reducing the time required to identify promising drug candidates.
The versatility of hexahydro-1,3-dioxolo[4,5-cpyrrole] extends beyond pharmaceutical applications; it has also been explored as a building block in materials science. Its rigid bicyclic structure makes it an attractive candidate for designing polymers with tailored mechanical properties or for creating porous materials that can be used in gas storage or separation technologies. The ability to incorporate functional groups into its framework allows for further customization of these materials according to specific needs.
As research continues to uncover new possibilities for hexahydro-1,3-dioxolo[4,5-cpyrrole] (CAS No. 728862-98-4), collaborations between academic institutions and industrial partners will be essential to translate these findings into practical applications. The compound's unique structural features offer a rich ground for innovation across multiple disciplines—pharmaceuticals, materials science, and catalysis—highlighting its importance as a chemical entity worthy of sustained investigation.
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